N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide
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Overview
Description
N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC). It has been studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.
Mechanism Of Action
N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide 73-6691 inhibits sGC, a key enzyme involved in the synthesis of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates smooth muscle relaxation and vasodilation. By inhibiting sGC, N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide 73-6691 increases the levels of cGMP, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide 73-6691 has been shown to have a number of biochemical and physiological effects, including improved cardiac function, reduced pulmonary vascular resistance, improved endothelial function, and reduced inflammation. These effects are thought to be mediated by the increased levels of cGMP resulting from sGC inhibition.
Advantages And Limitations For Lab Experiments
One advantage of using N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide 73-6691 in lab experiments is its specificity for sGC, which allows for targeted modulation of cGMP signaling. However, one limitation of using N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide 73-6691 is its relatively low potency compared to other sGC inhibitors, which may require higher concentrations to achieve desired effects.
Future Directions
There are several potential future directions for research on N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide 73-6691. One area of interest is its potential therapeutic applications in other diseases, such as sickle cell disease and heart failure. Another area of interest is the development of more potent sGC inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide 73-6691.
Synthesis Methods
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide 73-6691 involves several steps, including the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form 5-fluoro-2-methylbenzoyl chloride. This intermediate is then reacted with 2-methylthio-3-pyridinecarboxylic acid to form the desired product.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide 73-6691 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In a study published in the Journal of Pharmacology and Experimental Therapeutics, N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide 73-6691 was shown to improve cardiac function and reduce pulmonary vascular resistance in a rat model of pulmonary hypertension. In another study published in the Journal of the American Heart Association, N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide 73-6691 was shown to improve endothelial function and reduce inflammation in a mouse model of atherosclerosis.
properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-9-5-6-10(15)8-12(9)17-13(18)11-4-3-7-16-14(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPKGGHCGYMTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-2-(methylthio)nicotinamide |
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